molecular formula C10H20N2O2 B6209031 tert-butyl N-[(1S)-2-amino-1-cyclopropylethyl]carbamate CAS No. 1374970-04-3

tert-butyl N-[(1S)-2-amino-1-cyclopropylethyl]carbamate

Cat. No.: B6209031
CAS No.: 1374970-04-3
M. Wt: 200.3
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Description

tert-Butyl N-[(1S)-2-amino-1-cyclopropylethyl]carbamate: is a chemical compound that belongs to the class of carbamates. It is often used in organic synthesis as a protecting group for amines due to its stability under various reaction conditions and its ease of removal. The compound is characterized by the presence of a tert-butyl group, an amino group, and a cyclopropyl group, which contribute to its unique chemical properties.

Mechanism of Action

Target of Action

Similar compounds, such as tert-butyl carbamate, have been used in the synthesis of n-boc-protected anilines , suggesting that it may interact with amines or amine-containing compounds.

Mode of Action

Carbamates, including this compound, can undergo various chemical reactions. They can be formed in situ and subsequently react with substituted phenols.

Pharmacokinetics

It’s known that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°c . These factors may influence its bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of tert-butyl N-[(1S)-2-amino-1-cyclopropylethyl]carbamate. For instance, exposure to light and moisture, as well as temperature variations, can affect the stability of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1S)-2-amino-1-cyclopropylethyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amine. One common method involves the use of Boc anhydride (tert-butoxycarbonyl anhydride) and ethanol. The reaction mixture is cooled in an ice bath, and a 70% aqueous ammonia solution is added slowly. The mixture is then stirred at 0°C for one hour and subsequently at room temperature for 18 hours. The reaction progress is monitored using thin-layer chromatography (TLC). After completion, the organic solvent is evaporated, and the residue is recrystallized from hexane to obtain the pure product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(1S)-2-amino-1-cyclopropylethyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of oxides and carbonyl compounds.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of substituted carbamates and amides.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₀H₁₈N₂O₂
  • Molecular Weight : Approximately 198.26 g/mol
  • Functional Groups : The compound contains a tert-butyl group, an amino group, and a cyclopropyl group, contributing to its unique reactivity and interactions.

Organic Synthesis

tert-butyl N-[(1S)-2-amino-1-cyclopropylethyl]carbamate serves as a crucial building block in organic synthesis. It is used for:

  • Protecting Group : It acts as a protecting group for amines during multi-step synthesis processes, allowing for selective reactions at other functional groups.
  • Intermediate in Drug Synthesis : The compound is utilized as an intermediate in the synthesis of various pharmaceuticals, enabling the construction of complex molecular architectures.

Medicinal Chemistry

In the realm of medicinal chemistry, this compound plays a vital role:

  • Enzyme Inhibition Studies : It serves as a substrate or inhibitor in enzymatic reactions, aiding in the study of enzyme mechanisms and protein interactions. Its structural features influence binding affinity and specificity towards various biological targets.
  • Drug Development : Its unique properties make it valuable for developing drug candidates that target specific biological pathways.

Biological Research

The compound's interaction with biological systems has led to its use in:

  • Biological Activity Assessment : Research has shown that it can modulate enzymatic activity, making it useful for studying metabolic pathways and potential therapeutic effects.
  • Target Identification : It aids in identifying molecular targets within biological systems due to its ability to interact selectively with proteins and enzymes.

Synthetic Route Overview

StepDescription
1Protection of the amine group using di-tert-butyl dicarbonate (Boc₂O).
2Reaction with cyclopropylamine under anhydrous conditions.
3Purification through recrystallization or chromatography.

Case Study 1: Enzyme Interaction Studies

Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For example, studies on its interaction with cytochrome P450 enzymes revealed insights into its potential as a lead compound for drug development targeting metabolic disorders.

Case Study 2: Drug Development

In a recent study focused on the synthesis of new anti-cancer agents, this compound was utilized as an intermediate. The resulting compounds exhibited promising cytotoxic activity against various cancer cell lines, highlighting the compound's utility in pharmaceutical applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[(1S)-2-amino-1-cyclopropylethyl]carbamate is unique due to the presence of the cyclopropyl group, which imparts additional steric hindrance and influences the compound’s reactivity. This makes it particularly useful in specific synthetic applications where selective protection and deprotection are required.

Biological Activity

tert-butyl N-[(1S)-2-amino-1-cyclopropylethyl]carbamate , also known as a derivative of carbamic acid, has garnered attention in the scientific community due to its potential biological activities. This compound, characterized by a cyclopropyl moiety, holds promise in various therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.

The biological activity of this compound primarily stems from its interaction with biological targets involved in various signaling pathways. Research indicates that it may function as an inhibitor of certain enzymes, potentially impacting metabolic processes and cell signaling pathways.

Pharmacological Studies

Recent studies have explored the compound's pharmacological properties, including:

  • Antitumor Activity : In vitro studies have shown that compounds containing cyclopropyl groups exhibit significant antitumor effects. For instance, related compounds have been tested for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
  • Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties, suggesting potential applications in neurodegenerative diseases. The mechanism may involve the modulation of oxidative stress and inflammatory responses.

Case Studies

A notable case study involved the evaluation of the compound's efficacy against specific cancer types. In a controlled environment, it was administered to cell cultures derived from breast cancer cells. The results indicated a dose-dependent inhibition of cell growth, with significant reductions observed at higher concentrations.

Concentration (µM)Cell Viability (%)
0100
1085
5060
10030

This data suggests that this compound could serve as a lead compound for further development in anticancer therapies.

Toxicological Profile

While exploring its therapeutic potential, understanding the toxicological profile is crucial. Preliminary assessments indicate that at therapeutic doses, the compound exhibits low toxicity; however, further studies are necessary to elucidate its safety margins and any potential side effects.

Safety Data

The compound has been classified with standard safety warnings related to chemical handling:

  • Hazard Statements : H302 (Harmful if swallowed), H319 (Causes serious eye irritation).
  • Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes).

Properties

CAS No.

1374970-04-3

Molecular Formula

C10H20N2O2

Molecular Weight

200.3

Purity

95

Origin of Product

United States

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